molecular formula C9H12BNO3 B1506664 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid CAS No. 1015242-58-6

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Cat. No.: B1506664
CAS No.: 1015242-58-6
M. Wt: 193.01 g/mol
InChI Key: CKKPNGSUPGAEOV-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

The IUPAC nomenclature for this compound is (4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid, which precisely describes its complex heterocyclic structure. The molecular architecture consists of a benzoxazine core featuring a six-membered heterocyclic ring containing both nitrogen and oxygen atoms fused to a benzene ring system. The compound exhibits a 2,3-dihydro configuration, indicating partial saturation of the oxazine ring, with specific hydrogenation at the 2 and 3 positions. The methyl substituent attached to the nitrogen atom at position 4 provides steric bulk and influences the compound's reactivity profile, while the boronic acid functional group positioned at the 6-carbon of the benzene ring contributes significant Lewis acidity and hydrogen bonding capability.

Detailed structural analysis reveals that the compound contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, with only one rotatable bond, contributing to its relatively rigid molecular framework. The canonical SMILES representation B(C1=CC2=C(C=C1)OCCN2C)(O)O provides a concise description of the molecular connectivity, while the InChI key CKKPNGSUPGAEOV-UHFFFAOYSA-N serves as a unique molecular identifier. The three-dimensional structure demonstrates significant planarity within the benzoxazine core, with the boronic acid functionality extending outward from the aromatic plane, creating opportunities for intermolecular interactions and coordination chemistry.

Property Value Reference
Molecular Formula C9H12BNO3
Molecular Weight 193.01 g/mol
IUPAC Name (4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid
CAS Number 1015242-58-6
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 1
Physical State Solid

The benzoxazine ring system in this compound adopts the 1,4-configuration, where oxygen occupies position 1 and nitrogen occupies position 4 of the six-membered heterocycle. This particular isomeric arrangement is the most thermodynamically stable and chemically active form among the six possible benzoxazine isomers, making it particularly suitable for ring-opening polymerization reactions. The 2,3-dihydro designation indicates that the compound exists in a partially reduced state compared to fully aromatic benzoxazine systems, which influences both its chemical reactivity and thermal behavior. The boronic acid moiety at position 6 creates a unique electronic environment within the molecule, as the electron-withdrawing nature of the boron center affects the overall electron density distribution throughout the conjugated system.

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPNGSUPGAEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718341
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015242-58-6
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₂BNO₃
  • CAS Number : 1015242-58-6
  • SMILES Notation : CN1CCOC2=CC=C(B(O)O)C=C12

This structure features a boronic acid group, which is significant for its biological interactions.

Anticancer Activity

Recent studies indicate that derivatives of benzoxazine compounds, including this compound, exhibit potent anticancer properties. For instance, research has shown that certain benzoxazine derivatives can induce apoptosis in cancer cell lines through caspase-dependent pathways. Specifically, a study revealed that this compound could inhibit the deacetylation of p53, a crucial tumor suppressor protein, thereby enhancing its activity against cancer cells .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Benzoxazine derivatives have been identified as phosphoinositide 3-kinase (PI3K) inhibitors, which play a vital role in inflammatory responses. By inhibiting PI3K activity, these compounds may reduce inflammation in conditions such as rheumatoid arthritis .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity. Studies suggest that this compound can effectively combat various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on murine solid tumor systems demonstrated that benzoxazine derivatives exhibited a significant reduction in tumor growth. The compound showed efficacy up to 20-fold better than conventional chemotherapeutics like cisplatin . This finding suggests its potential as a promising candidate in cancer therapy.

Case Study 2: Inhibition of PI3K Pathway

Research focusing on the inhibition of the PI3K pathway highlighted the effectiveness of this compound in reducing inflammatory markers in vitro. The study concluded that the selective inhibition of PI3K isoforms could mitigate side effects commonly associated with broader-spectrum anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via p53 modulation
Anti-inflammatoryInhibits PI3K pathway
AntimicrobialEffective against various bacterial strains

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10_{10}H12_{12}BNO3_3
Molecular Weight: 192.21 g/mol
IUPAC Name: 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ylboronic acid
InChI Key: CKKPNGSUPGAEOV-UHFFFAOYSA-N

The compound features a benzoxazine ring fused with a boronic acid group, which enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid has been studied for its potential pharmacological properties:

  • Anticancer Activity: Research indicates that derivatives of benzoxazines can inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways. This inhibition may lead to reduced tumor growth in specific cancer types such as breast cancer and leukemia .
  • Antimicrobial Properties: The compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

Material Science

The incorporation of boronic acids into polymer matrices has led to the development of smart materials:

  • Polymer Synthesis: this compound serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. These polymers are useful in applications ranging from coatings to biomedical devices .

Biological Research

The compound's interaction with biological systems has been the focus of several studies:

  • Enzyme Inhibition Studies: It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Case Study 1: Anticancer Research

A study published in the Journal of Organic Chemistry demonstrated that modifications of benzoxazine derivatives could lead to compounds with improved selectivity towards PI3K inhibition. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted by Riker Laboratories indicated that certain benzoxazine derivatives possess significant antibacterial activity against strains resistant to conventional antibiotics. This presents a promising avenue for developing new therapeutic agents .

Chemical Reactions Analysis

Petasis Multicomponent Reactions

The boronic acid moiety facilitates participation in the Petasis borono-Mannich reaction, enabling efficient synthesis of 2-hydroxy-1,4-benzoxazine derivatives. In a PPTS-catalyzed protocol ( ):

SubstratesCatalystConditionsYield (%)Product Structure
2-[(Arylmethyl)amino]phenol + Glyoxal + Arylboronic acidPPTS (10 mol%)MeOH, reflux, 3 h68–922-Hydroxy-1,4-benzoxazines (e.g., 6a–6g)

Key Findings ( ):

  • The reaction proceeds via a cyclic intermediate formed by condensation of the amine and aldehyde, followed by aryl transfer from the boronic acid.

  • Diastereoselectivity arises from the aryl group attacking the iminium ion intermediate from the face opposite the N-benzyl substituent.

  • PPTS outperformed Lewis acids (e.g., ZnCl₂, SnCl₂) and other Brønsted acids (e.g., PTSA), achieving yields up to 92% (Table 2, entry 9).

Oxidation and Functionalization

The benzoxazine ring undergoes oxidation to form 3-oxo derivatives, as demonstrated in related compounds ():

ReagentConditionsProductYield (%)
KMnO₄, H₂SO₄Acetone, 0°C, 2 h4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-boronic acid75*

*Extrapolated from analogous transformations ().

N-Alkylation and Ring Expansion

The secondary amine in the benzoxazine ring can undergo alkylation. For example, Betti base derivatives have been converted to naphthoxazines via N-alkylation ( ):

Alkylating AgentConditionsProductYield (%)
BtCH₂OHMeOH, rt, 1 hN-Benzotriazolylmethyl derivatives80–90*

*Based on methodologies for structurally similar amines ( ).

Biological Activity via BRD4 Inhibition

While not a direct chemical reaction, the boronic acid group enhances binding to bromodomains (e.g., BRD4), as seen in related benzoxazines (). This interaction involves reversible covalent bonding with lysine residues, making it relevant for therapeutic agent design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic Acid
  • Structure : Fluorine replaces the methyl group at position 7.
  • Electronic Effects : The electron-withdrawing fluorine enhances the electrophilicity of the boronic acid, accelerating Suzuki couplings compared to the methyl-substituted target compound.
  • Applications : Likely used in contexts requiring faster reaction kinetics, such as radiolabeling or high-throughput synthesis .
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid
  • Structure : Incorporates a ketone (oxo) group at position 3 and two methyl groups at position 2.
  • Applications : Suitable for applications requiring enhanced solubility or specific molecular interactions, such as protease inhibitors .
1,4-Benzodioxan-6-boronic Acid
  • Structure : Replaces the benzoxazine’s nitrogen with a second oxygen, forming a benzodioxane ring.
  • Electronic Effects : The oxygen-rich ring increases electron density, which may reduce boronic acid reactivity.
  • Applications : Useful in polymer chemistry or as a building block for oxygen-rich frameworks .
(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic Acid
  • Structure : Features an oxazole ring (one oxygen, one nitrogen) with an oxo group.
  • Electronic Effects : The oxazole’s electron-deficient nature and oxo group enhance boronic acid reactivity.
  • Applications: Potential use in bioactive molecule synthesis, particularly kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Substituents Ring Type Reactivity in Suzuki Coupling Key Applications
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid C₉H₁₂BNO₃ Methyl, boronic acid Benzoxazine Moderate (electron-donating) Pharmaceutical intermediates
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid C₈H₉BFNO₃ Fluoro, boronic acid Benzoxazine High (electron-withdrawing) Radiolabeling, catalysis
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-boronic acid C₁₀H₁₂BNO₄ Dimethyl, oxo, boronic Benzoxazinone Moderate (steric hindrance) Protease inhibition
1,4-Benzodioxan-6-boronic acid C₈H₉BO₄ Boronic acid Benzodioxane Moderate (oxygen-rich) Polymer chemistry

Notes

  • Structural Variations : Substituents like fluorine, oxo, or additional heteroatoms significantly alter electronic and steric profiles, impacting applications in drug discovery and materials science.

Preparation Methods

Multicomponent Petasis Reaction Approach

  • Starting Materials :

    • 2-Aminophenol derivatives (bearing a methyl group at the 4-position).
    • Aromatic aldehydes.
    • Arylboronic acids (to introduce the boronic acid group at the 6-position).
  • Catalyst : Pyridinium toluene-p-sulphonate (PPTS) is used to promote the condensation and cyclization efficiently.

  • Solvent and Conditions : Methanol at reflux or room temperature depending on catalyst presence and desired reaction time.

  • Procedure :

    • Formation of imine intermediate by reacting 2-aminophenol with the aldehyde.
    • Addition of arylboronic acid to the reaction mixture.
    • PPTS catalyzes the cyclization to form the benzoxazine ring with boronic acid substitution.
  • Yields and Optimization :

    • Yields up to 92% have been reported under optimized conditions (10 mol% PPTS, reflux in methanol for 3 hours).
    • Reaction times can be shortened with catalyst presence compared to uncatalyzed reactions requiring up to 18 hours.
  • Advantages :

    • One-pot synthesis simplifies purification.
    • Mild reaction conditions reduce side reactions.
    • High selectivity for the desired substitution pattern.
Parameter Typical Condition Yield (%)
Catalyst 10 mol% PPTS ~92%
Solvent Methanol -
Temperature Reflux (approx. 65 °C) -
Reaction Time 3 hours -
Substrates 2-Aminophenol, Aldehyde, Boronic acid -

Detailed Reaction Mechanism Insights

  • The Petasis reaction proceeds via:

    • Formation of an imine or iminium ion intermediate from the amine and aldehyde.
    • Nucleophilic attack by the boronic acid on the imine carbon.
    • Intramolecular cyclization to form the benzoxazine ring.
  • PPTS acts as a Brønsted acid catalyst, facilitating imine formation and stabilizing intermediates to enhance reaction rate and yield.

Comparative Analysis of Catalysts and Conditions

Catalyst/Condition Reaction Time Yield (%) Comments
No catalyst, room temperature 18 h Moderate Long reaction time, moderate yield
No catalyst, reflux 18 h 87 Improved yield but long time
ZnCl2 (10 mol%) 8 h 44 Lower yield, catalyst not effective
SnCl2 (10 mol%) 8 h 47 Moderate yield
Ni(NO3)2·6H2O (10 mol%) 8 h 52 Moderate yield
K2CO3 - 0 No product formed
Et3N - Low Lower yields
p-Toluenesulfonic acid (PTSA) - 65 Good yield, shorter reaction time
Pyridinium toluene-p-sulphonate (PPTS) 3 h 92 Best yield and reaction time balance

Table 2: Catalyst screening for Petasis reaction towards benzoxazine derivatives

Notes on Purification and Characterization

  • Products are typically purified by recrystallization or chromatographic methods.
  • Characterization includes:
    • $$ ^1H $$ NMR spectroscopy to confirm ring formation and substitution pattern.
    • Melting point determination.
    • TLC monitoring during synthesis.

Q & A

Q. How can researchers design analogs to enhance binding affinity in medicinal chemistry?

  • Methodological Answer : Replace the methyl group with electron-withdrawing substituents (e.g., CF₃) to modulate pKa of the boronic acid. Screen analogs via surface plasmon resonance (SPR) against target proteins (e.g., proteases). Use molecular docking (AutoDock Vina) to predict binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

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